N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. Key structural features include:
- A 4-fluorobenzyl substituent at the triazole N3 position.
- A thioacetamide group (-S-CH2-C(=O)-NH-) linked to the pyrimidine C7 position.
- A 2,3-dimethylphenyl moiety attached to the acetamide nitrogen.
The thioacetamide linker and fluorinated aromatic group may enhance solubility and target binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-13-4-3-5-17(14(13)2)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYMKDPQVMNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The triazolo[4,5-d]pyrimidine core in the target compound differs from flumetsulam’s triazolo[1,5-a]pyrimidine, which impacts ring electron distribution and binding interactions. The fused triazole in the target compound may enhance π-π stacking compared to thiazolo or oxazolidinyl cores . Thioacetamide vs.
Substituent Effects: The 4-fluorobenzyl group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., oxadixyl’s 2,6-dimethylphenyl) . The 2,3-dimethylphenyl acetamide moiety may sterically hinder enzymatic degradation, a feature absent in simpler phenyl-substituted derivatives like those in .
Bioactivity Trends :
- Triazolopyrimidines with sulfonamide groups (e.g., flumetsulam) exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), suggesting the target compound’s thioacetamide group may target similar enzymes .
- Oxadixyl’s methoxy acetamide structure is associated with fungicidal activity, implying the target compound’s acetamide linkage could confer dual agrochemical functionality .
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a triazole ring and a thioacetamide moiety. Its chemical formula can be represented as follows:
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising results against various cancer cell lines. A study demonstrated that triazole-containing compounds can inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values ranging from 0.39 to 3.16 μM . Although specific data on this compound is limited, its structural analogs suggest potential for similar activity.
Antimicrobial Properties
The thioacetamide moiety is known for its antimicrobial properties. Compounds containing sulfur have been reported to exhibit antibacterial and antifungal activities. The presence of the fluorobenzyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy.
While specific mechanisms for this compound remain to be fully elucidated, insights can be drawn from related compounds. Triazole derivatives often act by inhibiting key enzymes involved in cell division and proliferation. For example:
- Inhibition of Kinases : Many triazole derivatives target kinases involved in cancer progression.
- Cell Cycle Arrest : Compounds may induce apoptosis through cell cycle arrest mechanisms.
Study 1: Anticancer Efficacy
A study involving a series of triazole derivatives showed that certain compounds could effectively inhibit the growth of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. Although this compound was not specifically tested, the findings suggest that similar compounds could exhibit comparable effects.
Study 2: Antimicrobial Activity
Another research focused on thioamide derivatives found that several exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the role of sulfur-containing compounds in disrupting bacterial cell membranes.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
